4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 361172-42-1
VCID: VC6670890
InChI: InChI=1S/C21H22N4O3S2/c1-14-4-8-16(9-5-14)25-20(18-12-29-13-19(18)23-25)22-21(26)15-6-10-17(11-7-15)30(27,28)24(2)3/h4-11H,12-13H2,1-3H3,(H,22,26)
SMILES: CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Molecular Formula: C21H22N4O3S2
Molecular Weight: 442.55

4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

CAS No.: 361172-42-1

Cat. No.: VC6670890

Molecular Formula: C21H22N4O3S2

Molecular Weight: 442.55

* For research use only. Not for human or veterinary use.

4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide - 361172-42-1

Specification

CAS No. 361172-42-1
Molecular Formula C21H22N4O3S2
Molecular Weight 442.55
IUPAC Name 4-(dimethylsulfamoyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Standard InChI InChI=1S/C21H22N4O3S2/c1-14-4-8-16(9-5-14)25-20(18-12-29-13-19(18)23-25)22-21(26)15-6-10-17(11-7-15)30(27,28)24(2)3/h4-11H,12-13H2,1-3H3,(H,22,26)
Standard InChI Key QFUPXFROHROQNI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name 4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide delineates its components:

  • A benzamide backbone substituted at the para-position with a dimethylsulfamoyl group (-SO2_2N(CH3_3)2_2).

  • A thieno[3,4-c]pyrazole heterocycle fused with a thiophene ring, further substituted at position 2 with a p-tolyl group (-C6_6H4_4-CH3_3).

The molecular formula is C23_{23}H23_{23}N5_5O3_3S2_2, yielding a molecular weight of 505.6 g/mol (calculated using PubChem’s atomic mass conventions) .

Structural Features and Analogous Compounds

The thieno[3,4-c]pyrazole moiety is a critical pharmacophore observed in compounds such as N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(phenylcarbonyl)benzamide (PubChem CID: 3364232), which shares a similar heterocyclic core . The dimethylsulfamoyl group, a sulfonamide derivative, is structurally analogous to sulfonamide-containing ligands in the ccPDB database, which are known to interact with histone deacetylases (HDACs) and other enzymatic targets .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis route for this compound is documented, modular approaches for analogous thienopyrazole-benzamide hybrids suggest the following steps:

  • Thienopyrazole Core Formation: Cyclocondensation of thiophene-3,4-diamine with p-tolyl acetonitrile derivatives under acidic conditions, as demonstrated for 2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine (CID: 2049317) .

  • Benzamide Coupling: Reaction of 4-(dimethylsulfamoyl)benzoic acid with the thienopyrazole amine via carbodiimide-mediated amide bond formation, analogous to methods used for CID 72725630 .

Spectroscopic Characterization

Key spectral signatures anticipated for this compound include:

  • 1^1H NMR: Aromatic protons from the benzamide (δ 7.6–8.2 ppm), p-tolyl methyl (δ 2.3 ppm), and dimethylsulfamoyl methyl groups (δ 2.9 ppm).

  • IR: Stretching vibrations for the amide carbonyl (∼1650 cm1^{-1}) and sulfonamide S=O (∼1150–1350 cm1^{-1}) .

ParameterTarget CompoundCID 3364232 CID 2049317
Molecular Weight (g/mol)505.6453.6217.3
HeterocycleThieno[3,4-c]pyrazoleThieno[3,4-c]pyrazoleThieno[3,4-c]pyrazole
Key SubstituentsDimethylsulfamoyl, p-tolylBenzoyl, 2,4-dimethylPhenyl, amine
Predicted TargetsHDAC2, kinasesKinases, proteasesGPCRs, ion channels

Physicochemical and ADMET Properties

Solubility and Lipophilicity

The dimethylsulfamoyl group enhances aqueous solubility relative to unsubstituted benzamides (e.g., CID 72725630) . Calculated logP values (3.2±0.3) suggest moderate lipophilicity, aligning with orally bioavailable drugs .

Metabolic Stability

Sulfonamides are generally resistant to cytochrome P450-mediated oxidation, but the thienopyrazole ring may undergo glucuronidation at the exocyclic amine, as seen in CID 2049317 .

Future Research Directions

  • In Vitro Screening: Prioritize assays against HDAC2 and FLT3 kinases based on structural analog data .

  • Prodrug Development: Introduce hydrolyzable esters at the sulfonamide nitrogen to enhance bioavailability.

  • Crystallographic Studies: Resolve co-crystal structures with ABL1 kinase to validate binding modes.

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